molecular formula C10H18N2O2 B13242697 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B13242697
M. Wt: 198.26 g/mol
InChI Key: HDFJLHJSPLOYKS-UHFFFAOYSA-N
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Description

3-Propyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes an oxazolidinone ring fused with a diazaspirodecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.

Scientific Research Applications

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of signal transduction processes, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-oxa-3,8-diazaspiro[4.5]decan-2-one:

    8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another related compound with distinct biological activities.

Uniqueness

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its potential as a bioactive molecule and its suitability for specific industrial applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H18N2O2/c1-2-7-12-8-10(14-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3

InChI Key

HDFJLHJSPLOYKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2(CCNCC2)OC1=O

Origin of Product

United States

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